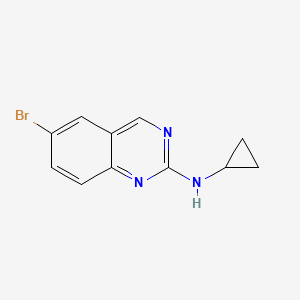

6-bromo-N-cyclopropyl-2-Quinazolinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrN3 |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

6-bromo-N-cyclopropylquinazolin-2-amine |

InChI |

InChI=1S/C11H10BrN3/c12-8-1-4-10-7(5-8)6-13-11(15-10)14-9-2-3-9/h1,4-6,9H,2-3H2,(H,13,14,15) |

InChI Key |

XVZYKKPYQKTKNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromo N Cyclopropyl 2 Quinazolinamine and Its Analogues

Strategic Approaches to the Core Quinazolinamine Ring System Synthesis

The formation of the 2-aminoquinazoline core is a critical step in the synthesis of the target molecule. Modern synthetic strategies offer several efficient pathways to this key intermediate.

Cyclization Reactions for 2-Aminoquinazolinamine Formation

The construction of the 2-aminoquinazoline ring system can be achieved through various cyclization reactions. A prominent method involves the condensation of a suitable ortho-substituted benzene derivative with a guanidine equivalent. One such approach is the Chan-Evans-Lam coupling, which utilizes (2-formylphenyl)boronic acids and guanidines. This copper-catalyzed reaction proceeds under relatively mild conditions, making it a versatile method for a range of substrates researchgate.net.

Another effective strategy starts from 2-aminobenzonitriles. These precursors can undergo cyclization with guanidine or its derivatives to form the 2,4-diaminoquinazoline, which can be further modified. Alternatively, acid-mediated [4+2] annulation reactions between N-benzyl cyanamides and 2-amino aryl ketones or 2-aminobenzonitriles provide a direct route to 2-aminoquinazoline derivatives nih.gov. The reaction with 2-aminobenzonitriles initially forms 2-amino-4-iminoquinazolines, which can be subsequently converted to the desired 2-aminoquinazolines.

A proposed synthetic pathway for forming a 2-aminoquinazoline ring from a substituted 2-aminobenzonitrile is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-aminobenzonitrile derivative, Guanidine hydrochloride | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2,4-diaminoquinazoline derivative |

| 2 | 2,4-diaminoquinazoline derivative | Diazotization (e.g., NaNO₂, HCl), followed by reduction (e.g., H₃PO₂) | 2-aminoquinazoline derivative |

This table presents a generalized synthetic scheme for the formation of the 2-aminoquinazoline core.

Precursor Design and Functionalization for Bromination at Position 6

The introduction of a bromine atom at the 6-position of the quinazoline (B50416) ring is a key structural requirement. This can be achieved either by starting with a pre-brominated precursor or by regioselective bromination of the formed quinazoline core.

A common and efficient strategy involves the use of 5-bromoanthranilic acid as a starting material. This precursor already contains the bromine atom at the desired position relative to the amino group, which will ultimately become position 6 of the quinazoline ring. For instance, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a key intermediate, which upon further reaction, yields a 6-bromo-quinazolin-4-one derivative wikipedia.org. This quinazolinone can then be converted to the desired 2-aminoquinazoline.

Alternatively, direct bromination of the quinazoline ring can be considered. However, this approach requires careful control of reaction conditions to ensure regioselectivity for the 6-position, as other positions on the benzene ring could also be susceptible to electrophilic substitution. The electronic nature of the substituents already present on the ring will direct the position of bromination.

Introduction of the N-Cyclopropyl Moiety: Methodological Innovations

The final key step in the synthesis of "6-bromo-N-cyclopropyl-2-Quinazolinamine" is the introduction of the cyclopropyl (B3062369) group onto the 2-amino functionality. Modern cross-coupling reactions offer powerful tools for this transformation.

Amination Strategies for N-Substitution

The formation of the N-cyclopropyl bond can be efficiently achieved through palladium-catalyzed or copper-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds wikipedia.orglibretexts.org. This reaction typically involves the coupling of an amine with an aryl halide or triflate. In the context of synthesizing the target molecule, 2-amino-6-bromoquinazoline could be coupled with cyclopropylamine (B47189). The reaction is catalyzed by a palladium complex, often in the presence of a bulky, electron-rich phosphine ligand and a base. The choice of ligand is crucial for the efficiency of the reaction and can be optimized to achieve high yields youtube.com.

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for N-arylation and N-alkylation organic-chemistry.org. This reaction typically couples an amine with a boronic acid. For the synthesis of the target compound, 2-amino-6-bromoquinazoline could be reacted with cyclopropylboronic acid in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen) nih.govresearchgate.net. The Chan-Lam coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

A comparison of these two prominent amination strategies is provided below:

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

| Catalyst | Palladium | Copper |

| Coupling Partner | Amine + Aryl Halide/Triflate | Amine + Boronic Acid/Ester |

| Base | Often strong bases (e.g., NaOtBu, K₂CO₃) | Often milder bases (e.g., pyridine, Et₃N) |

| Atmosphere | Typically requires an inert atmosphere | Often tolerant of air (uses O₂ as an oxidant) |

| Ligands | Bulky, electron-rich phosphines are crucial | Often uses nitrogen-based ligands (e.g., pyridine, bipyridine) |

This table provides a comparative overview of the Buchwald-Hartwig and Chan-Lam cross-coupling reactions for N-substitution.

Stereochemical Considerations in Cyclopropyl Group Introduction

In the synthesis of "this compound," the introduction of the cyclopropyl group does not create a new stereocenter at the point of attachment to the nitrogen atom of the quinazolinamine. The cyclopropyl group itself is achiral. Therefore, stereochemical considerations for this specific step are not a primary concern, simplifying the synthetic design and purification processes.

Optimization of Reaction Conditions and Yields for "this compound" Production

For the Buchwald-Hartwig amination , a screening of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, BrettPhos) is often necessary to identify the optimal combination for the specific substrates. The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) can also significantly impact the reaction rate and yield.

Similarly, for the Chan-Lam coupling , the copper source (e.g., Cu(OAc)₂, CuI), ligand (e.g., pyridine, 1,10-phenanthroline), base, and solvent need to be optimized. The reaction is often sensitive to the concentration of the reactants and the presence of oxygen.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the conditions that provide the highest yield and purity of "this compound."

An example of parameters to be optimized for a cross-coupling reaction is shown below:

| Parameter | Variables to be Screened |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Cu(OAc)₂, CuI |

| Ligand | XPhos, SPhos, BINAP, Pyridine, 1,10-Phenanthroline |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, Et₃N |

| Solvent | Toluene, Dioxane, DMF, CH₃CN |

| Temperature | Room Temperature to 120 °C |

| Concentration | 0.1 M to 1.0 M |

This table illustrates a typical set of parameters that would be varied during the optimization of the N-cyclopropylation step.

Green Chemistry Principles Applied to "this compound" Synthesis

The application of green chemistry principles in pharmaceutical synthesis is crucial for minimizing environmental impact and improving the sustainability of chemical processes. The synthesis of "this compound" can be approached using several green strategies to reduce waste, minimize the use of hazardous reagents, and increase energy efficiency.

One of the most effective green chemistry techniques is the use of microwave-assisted synthesis . nih.gov Conventional heating methods often require long reaction times and large volumes of solvents, leading to significant energy consumption and waste generation. Microwave irradiation, in contrast, can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes and with reduced solvent usage. nih.gov For the synthesis of a "this compound" precursor, a key cyclization step can be performed under microwave irradiation, significantly reducing the reaction time from hours to minutes.

Another key principle of green chemistry is the use of environmentally benign solvents and catalysts . Traditional syntheses of quinazolines often employ hazardous solvents and stoichiometric amounts of toxic reagents. Greener approaches focus on the use of safer solvents like water or ethanol, or even solvent-free reaction conditions. organic-chemistry.org Furthermore, the development of reusable, non-toxic catalysts, such as iron-catalyzed cyclization in water, presents a sustainable alternative to traditional methods. organic-chemistry.org Metal-free synthesis protocols, which avoid the use of heavy metal catalysts altogether, represent a significant advancement in the green synthesis of quinazoline derivatives.

The table below summarizes some green chemistry approaches applicable to the synthesis of quinazolinamine derivatives, including the target compound.

| Green Chemistry Principle | Application in Quinazolinamine Synthesis | Advantages |

| Microwave-Assisted Synthesis | Acceleration of cyclization and substitution reactions. | Reduced reaction times, lower energy consumption, often higher yields. |

| Use of Greener Solvents | Employing water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact, easier work-up. |

| Catalysis | Use of reusable solid-supported or metal-free catalysts. | Minimized waste, avoidance of toxic heavy metals. |

| One-Pot Reactions | Combining multiple synthetic steps without isolation of intermediates. | Increased efficiency, reduced solvent and reagent usage, less waste. |

Parallel Synthesis and Library Generation Strategies for "this compound" Derivatives

The exploration of structure-activity relationships (SAR) is a critical aspect of drug discovery. Parallel synthesis and the generation of compound libraries are powerful tools for rapidly producing a diverse range of analogues of a lead compound like "this compound". These strategies enable the systematic modification of different parts of the molecule to optimize its biological activity.

Solid-phase synthesis is a cornerstone of combinatorial chemistry and is highly amenable to the parallel synthesis of quinazolinamine libraries. acs.orgacs.org In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, driving the reactions to completion. For the synthesis of a library of "this compound" derivatives, a 5-bromoanthranilonitrile could be attached to a resin, followed by cyclization and subsequent diversification at various positions of the quinazoline core.

Solution-phase parallel synthesis offers an alternative to solid-phase methods and is particularly useful for smaller, focused libraries. nih.gov This technique involves running multiple reactions simultaneously in separate reaction vessels, often in multi-well plates. Purification of the products can be streamlined using automated chromatography systems. A solution-phase approach to a library of "this compound" analogues could involve the reaction of a common 6-bromo-2-chloroquinazoline intermediate with a diverse set of amines, including cyclopropylamine, in parallel.

The general strategy for generating a library of "this compound" derivatives would involve a common synthetic intermediate that allows for the introduction of diversity at specific points. For example, starting from 5-bromoanthranilic acid, a key 6-bromo-2,4-dichloroquinazoline (B10380) intermediate can be synthesized. This intermediate can then be reacted with a variety of nucleophiles in a parallel fashion to generate a library of compounds with diversity at the 2- and 4-positions. To obtain the target "this compound" and its analogues, a two-step substitution can be envisioned where the more reactive 4-chloro position is first substituted, followed by the substitution of the 2-chloro position with cyclopropylamine and other amines.

The table below outlines a potential parallel synthesis strategy for generating a library of "this compound" derivatives.

| Synthesis Stage | Reaction | Diversity Introduced |

| Scaffold Synthesis | Formation of the 6-bromoquinazoline core. | Core structure is kept constant. |

| Diversification Step 1 | Nucleophilic substitution at the C4 position of a 6-bromo-2,4-dichloroquinazoline intermediate with a library of amines (R1-NH2). | Introduction of various substituents at the 4-position. |

| Diversification Step 2 | Nucleophilic substitution at the C2 position with a library of amines (including cyclopropylamine, R2-NH2). | Introduction of various substituents at the 2-position. |

This systematic approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for their biological activity to identify promising new drug candidates.

Theoretical and Computational Investigations of 6 Bromo N Cyclopropyl 2 Quinazolinamine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A common approach involves using a hybrid functional like B3LYP with a basis set such as 6-31+G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules containing elements like nitrogen, oxygen, and bromine nih.gov.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. For quinazoline (B50416) derivatives, the HOMO is often distributed over the quinazoline and benzene rings, while the LUMO's charge is typically spread across the entire molecule nih.gov.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability. A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In a study on similar 6-bromo-quinazoline derivatives, the HOMO-LUMO energy gap was calculated to be a predictor of the compound's stability nih.gov.

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors Data below is hypothetical for 6-bromo-N-cyclopropyl-2-quinazolinamine, based on typical values for related quinazoline derivatives.

| Parameter | Formula | Description | Expected Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. | A larger gap suggests higher kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | Relates to the molecule's electron-donating ability. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Relates to the molecule's electron-accepting ability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | Harder molecules are generally less reactive. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. | Softer molecules are generally more reactive. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to act as an electrophile. | Useful for predicting reactivity in polar reactions. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative potential (electron-rich), typically found around electronegative atoms like nitrogen and oxygen. These areas are prone to electrophilic attack and are favorable sites for hydrogen bond accepting.

Blue Regions: Indicate positive potential (electron-poor), usually located around hydrogen atoms attached to electronegative atoms (e.g., N-H groups). These areas are susceptible to nucleophilic attack and act as hydrogen bond donors.

Green Regions: Represent neutral or near-zero potential, characteristic of non-polar regions like aromatic rings.

For this compound, the nitrogen atoms of the quinazoline ring and the bromine atom would be expected to show negative potential. The hydrogen atom on the secondary amine of the cyclopropyl (B3062369) group would exhibit a region of positive potential, making it a likely hydrogen bond donor site.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the flexibility of the molecule and its behavior in a dynamic environment, such as in a solvent or near a biological receptor.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, offering a more realistic picture than static models. An MD simulation would track the atomic motions of this compound in a simulated environment, such as a box of water molecules, over a period of nanoseconds.

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation. For similar 6-bromo quinazoline derivatives complexed with proteins, RMSD values within 2-3 Å are considered stable nih.gov.

Solvent effects are critical as they can influence the preferred conformation and solubility of the compound. MD simulations explicitly model the interactions (e.g., hydrogen bonds) between the solute and solvent molecules, providing a detailed understanding of solvation and its impact on the molecule's dynamic behavior.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The quinazoline scaffold is a well-known "hinge-binder" in medicinal chemistry, particularly for inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR) nih.gov. The presence of a halogen at the 6-position has been shown to enhance anticancer effects in many quinazoline derivatives nih.gov.

In a typical docking simulation, this compound would be placed into the active site of a target protein. The software then samples various conformations and orientations of the ligand, scoring them based on binding affinity (e.g., in kcal/mol). For similar 6-bromo-quinazoline derivatives docked into EGFR, binding energies around -6.7 kcal/mol have been calculated nih.gov.

The analysis of the docked pose reveals key intermolecular interactions:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring and the N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site (e.g., with methionine or threonine residues in the hinge region of kinases).

Hydrophobic Interactions: The aromatic quinazoline ring and the aliphatic cyclopropyl group can form favorable hydrophobic interactions with non-polar residues like leucine, valine, and alanine.

Halogen Bonds: The bromine atom at the 6-position can potentially form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's binding pocket, further stabilizing the complex.

These computational predictions are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule, such as "this compound," to a biological target, typically a protein. This technique computationally places the ligand into the binding site of a receptor and scores the different poses based on a force field that approximates the binding energy.

While specific docking studies on "this compound" are not extensively detailed in the public domain, studies on analogous 6-bromo quinazoline derivatives have demonstrated their potential to bind to various biological targets, including protein kinases. For instance, in silico investigations of similar compounds have shown favorable binding energies, suggesting a stable interaction within the receptor's active site. The binding energy for related 6-bromo-2-substituted quinazoline derivatives has been calculated to be in the range of -5.3 to -6.7 kcal/mol, indicating good binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Related Quinazoline Derivatives

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) |

| 6-bromo-2-substituted quinazolinones | EGFR | -5.3 to -6.7 |

Note: This data is based on studies of analogous compounds and serves as an estimation for the potential binding affinity of "this compound".

Analysis of Key Interaction Residues and Hydrogen Bonding Networks

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For quinazoline derivatives, hydrogen bonds and π-π stacking interactions are crucial for their biological activity.

In related 6-bromo quinazoline structures, the nitrogen atoms of the quinazoline ring are often involved in forming hydrogen bonds with key residues in the active site of kinases, such as methionine and lysine. nih.gov For example, the quinazolinone ring has been observed to interact with Lys745 and Met790 through π-interactions. nih.gov The bromine atom at the 6-position can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The cyclopropyl group, while primarily contributing to hydrophobic interactions, can also influence the orientation of the N-cyclopropyl-2-quinazolinamine moiety, allowing for optimal hydrogen bonding between the amino group and nearby residues like Ser240. nih.gov The carbonyl group in similar quinazolinone structures has been shown to form hydrogen bonds with Lys241 and Asn247 residues. nih.gov

Molecular dynamics (MD) simulations on similar quinazoline derivatives have further elucidated the stability of these interactions over time, revealing that the number of hydrogen bonds can fluctuate, typically ranging from zero to three, indicating a dynamic yet stable binding. nih.gov

Table 2: Potential Key Interaction Residues for the Quinazoline Scaffold

| Interaction Type | Key Amino Acid Residues |

| Hydrogen Bonding | Met793, Lys745, Ser240, Asn247, Asp271, Arg305 |

| π-π Stacking/π-Cation | Glu762, Met790, Lys745, His41 |

| Hydrophobic Interactions | Amino acid residues lining the binding pocket |

Note: These residues have been identified in studies with analogous quinazoline derivatives and represent potential interaction points for "this compound".

Quantitative Structure-Activity Relationship (QSAR) Modeling for "this compound" Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Descriptor Generation and Feature Selection for QSAR Models

To build a QSAR model for analogues of "this compound," a set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, topological, and electronic properties.

Examples of relevant descriptor classes include:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and electrotopological state (E-state) indices.

3D Descriptors: Molecular shape indices, van der Waals surface area, and partial charges.

Following descriptor generation, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. This is often achieved using statistical methods like multiple linear regression (MLR), principal component regression (PCR), or partial least squares (PLS) regression. nih.gov For instance, in a QSAR study on quinazoline derivatives as tyrosine kinase inhibitors, Estate Contribution descriptors like SaaOE-Index and SsCIE-index were found to be significant in predicting activity. nih.gov

Statistical Validation and Predictive Capability of QSAR Models

The robustness and predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set (to build the model) and a test set (to evaluate its predictive performance).

Key statistical parameters used for validation include:

Coefficient of determination (r²): A measure of how well the model fits the training data.

Cross-validated coefficient of determination (q²): An indicator of the model's internal predictivity, often determined using the leave-one-out method.

Predictive r² (pred_r²): A measure of the model's ability to predict the activity of the external test set compounds.

A statistically significant QSAR model for quinazoline analogues showed an r² of 0.956, a q² of 0.915, and a pred_r² of 0.6170, indicating a reliable and predictive model. nih.gov Such a validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogues of "this compound," thereby prioritizing the synthesis of the most promising candidates.

Chemoinformatics and Virtual Screening Approaches Utilizing "this compound" Scaffold

Chemoinformatics and virtual screening are powerful tools for identifying novel bioactive compounds from large chemical libraries. The "this compound" scaffold can serve as a starting point for these in silico drug discovery efforts.

Ligand-based virtual screening approaches, such as similarity searching and pharmacophore modeling, can be employed to identify commercially available or synthetically accessible compounds that share structural features with the "this compound" scaffold and are therefore likely to exhibit similar biological activities.

Structure-based virtual screening , primarily molecular docking, can be used to screen large compound libraries against a specific biological target. If a target for "this compound" is known or has been predicted, this method can identify new molecules with different chemical scaffolds but similar binding properties.

Scaffold hopping is another advanced chemoinformatic technique that can be utilized. nih.gov This method aims to identify new molecular backbones that can mimic the biological activity of the original scaffold. Starting with the "this compound" core, computational algorithms can search for isosteric replacements that maintain the key interaction points with a biological target while potentially improving properties such as synthetic accessibility or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

The integration of these chemoinformatic approaches can significantly accelerate the discovery of novel and potent drug candidates based on the "this compound" chemical framework.

Mechanistic Biochemical and Cellular Studies Pre Clinical Focus

Elucidation of Molecular Mechanisms of Action

To understand a compound's mechanism, researchers typically investigate its direct interactions with biological macromolecules.

Target Identification Methodologies

Identifying the specific molecular target(s) of a novel compound is a critical step in drug discovery.

Intracellular Signaling Pathway Modulation

Once a target is identified, subsequent studies focus on how the interaction between the compound and its target affects downstream cellular processes. This involves analyzing the modulation of intracellular signaling pathways. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics are used to measure changes in the phosphorylation status and activity of key signaling proteins. For example, many quinazoline (B50416) derivatives are known to be kinase inhibitors, which directly impact phosphorylation-dependent signaling cascades involved in cell growth, proliferation, and survival. mdpi.com However, without initial target identification for "6-bromo-N-cyclopropyl-2-Quinazolinamine," any discussion of its effects on signaling pathways would be purely speculative.

Investigation of Downstream Effects and Signaling Cascades

Research into the mechanistic action of this compound has identified it as a potent dual inhibitor of two key ATP-binding cassette (ABC) transporters: the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). mdpi.comnih.gov These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.

The primary downstream effect of this compound is the reversal of this MDR phenotype. Mechanistic studies have revealed that this compound significantly stimulates the ATP hydrolysis activity of the BCRP transporter. mdpi.comnih.gov This suggests that this compound may act as a competitive substrate for BCRP, thereby competitively inhibiting the transport of other substrates, such as anticancer drugs. By occupying the transporter, it allows the co-administered therapeutic agents to accumulate within the cancer cells to cytotoxic levels. This increased intracellular accumulation of chemotherapeutic drugs in BCRP-overexpressing cells is a direct downstream consequence of the interaction of this compound with these efflux pumps. mdpi.comnih.gov

Furthermore, investigations have shown that this cyclopropyl-containing quinazolinamine derivative alters the cellular localization of both BCRP and P-gp. mdpi.comnih.gov This alteration in transporter trafficking or membrane organization contributes to the inhibition of their efflux function, representing another significant downstream cellular effect. The signaling cascades affected by this compound are therefore primarily those related to drug metabolism and transport, and the cellular stress responses that are activated upon the successful accumulation of cytotoxic agents within the cell.

Table 1: Mechanistic Effects of this compound on ABC Transporters

| Target Transporter | Observed Effect | Mechanism of Action |

|---|---|---|

| BCRP (Breast Cancer Resistance Protein) | Inhibition of drug efflux | Stimulation of ATP hydrolysis, competitive substrate |

| P-gp (P-glycoprotein) | Inhibition of drug efflux | Alteration of cellular localization |

Interaction with Kinase Networks and Phosphorylation Events

While the quinazoline scaffold is a common feature in many kinase inhibitors, such as gefitinib, current publicly available research on this compound has primarily focused on its role as an inhibitor of ABC transporters. mdpi.com Detailed studies investigating its direct interactions with broader kinase networks or its influence on specific cellular phosphorylation events are not extensively reported in the available literature.

The inhibition of P-gp, which itself can be regulated by phosphorylation, suggests a potential indirect link to kinase signaling pathways. However, direct evidence of this compound binding to or modulating the activity of specific kinases has not been established. Therefore, this remains an area for future investigation to fully elucidate the compound's complete mechanism of action and to identify any potential off-target effects or polypharmacological activities related to kinase signaling.

Cellular Permeability and Subcellular Localization Studies of "this compound"

In Vitro Permeability Models (e.g., PAMPA, Caco-2)

The assessment of a compound's ability to cross biological membranes is a critical aspect of preclinical development. In vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are standard methods used for this purpose. PAMPA provides a high-throughput method to evaluate passive diffusion across an artificial lipid membrane, while the Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus modeling the intestinal barrier and allowing for the study of both passive and active transport mechanisms.

Despite the importance of these assays, specific experimental data detailing the permeability of this compound from PAMPA or Caco-2 assays are not available in the reviewed scientific literature. Such data would be valuable in understanding its oral bioavailability and its ability to reach its intracellular targets.

Table 2: Representative Data from In Vitro Permeability Assays (Note: The following data are hypothetical and for illustrative purposes only, as experimental values for this compound are not publicly available.)

| Assay | Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|

| PAMPA | Effective Permeability (Pe) (10-6 cm/s) | >10 | High passive permeability |

| Caco-2 | Apparent Permeability (Papp, A to B) (10-6 cm/s) | >10 | High permeability |

| Efflux Ratio (Papp, B to A / Papp, A to B) | <2 | Not a significant substrate of efflux transporters |

Fluorescent Labeling and Microscopic Localization Studies

The subcellular localization of a drug is crucial to its mechanism of action. For compounds targeting intracellular proteins, such as the ABC transporters located in the cell membrane, it is important to confirm their presence and interaction at the site of action.

Studies on a closely related cyclopropyl-containing quinazolinamine have indicated that the compound changes the localization of BCRP and P-gp in cells. mdpi.comnih.gov This suggests that the compound interacts with these transporters at the cellular membrane, potentially causing their internalization or redistribution. However, detailed studies employing fluorescently labeled this compound to directly visualize its subcellular distribution through techniques like confocal microscopy have not been reported in the accessible literature. Such studies would provide definitive evidence of its accumulation in specific cellular compartments and would allow for the direct visualization of its effects on transporter localization.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Methodologies

Design Principles for "6-bromo-N-cyclopropyl-2-Quinazolinamine" Analogues

The design of analogues of "this compound" focuses on systematic modifications of its chemical structure to probe and improve its biological activity. Key areas of modification include the quinazolinamine core and the N-cyclopropyl substituent.

The quinazolinamine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase ATP-binding site. nih.govoncotarget.com Systematic substitutions at various positions of this core are a cornerstone of the design strategy.

Position 2: Modifications at this position can influence the compound's interaction with the solvent-exposed region of the target protein. Introducing different substituents can alter solubility, cell permeability, and target selectivity.

Position 4: The amino group at this position is crucial for forming hydrogen bonds with the hinge region of many kinases. nih.gov Substitutions on this nitrogen can modulate this key interaction and explore additional binding pockets.

The following table summarizes the impact of substitutions at these key positions on the activity of quinazolinamine-based inhibitors, based on findings from various studies.

| Position | Type of Substitution | General Impact on Activity | Reference |

| 2 | Varies | Can modulate selectivity and physicochemical properties | mdpi.com |

| 4 | Amino group variations | Critical for hinge binding; modifications can fine-tune potency | nih.gov |

| 6 | Halogen (e.g., Bromo) | Often enhances potency by occupying a hydrophobic pocket | nih.gov |

| 6 & 7 | Methoxy groups | Removal can decrease inhibitory activity against certain kinases | oncotarget.com |

The N-cyclopropyl group plays a significant role in the pharmacological profile of "this compound". The cyclopropyl (B3062369) ring is a versatile element in drug design for several reasons:

Conformational Rigidity: It introduces a degree of conformational constraint, which can lead to a more favorable binding entropy when the molecule interacts with its target. iris-biotech.denih.gov

Metabolic Stability: Replacement of metabolically labile groups, such as N-ethyl, with an N-cyclopropyl group can increase resistance to CYP450-mediated oxidation. iris-biotech.de

Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity. iris-biotech.de

Bioisosteric replacement is a key strategy employed in medicinal chemistry to improve a compound's properties while maintaining its biological activity. acs.org This involves substituting a group with another that has similar physical or chemical characteristics. In the context of the N-cyclopropyl group, bioisosteric replacements could include:

Other small cycloalkyl groups: Cyclobutyl or cyclopentyl rings can be explored to probe the size of the binding pocket.

Saturated heterocyclic rings: Rings like oxetane can be used to introduce polarity and potentially improve solubility. beilstein-journals.org

Alkene or alkyne functionalities: These can introduce different electronic properties and geometries.

The concept of bioisosteric replacement extends to other parts of the molecule as well. For instance, sulfoximines have emerged as bioisosteres for sulfones, offering different hydrogen bonding capabilities. acs.org

Iterative Design and Synthesis in "this compound" Lead Optimization

Lead optimization is an iterative process involving cycles of design, synthesis, and biological testing to improve the properties of a lead compound.

Each cycle of design and synthesis is informed by the biological data obtained from the previously synthesized analogues. For example, if a particular substitution at position 6 leads to a significant increase in potency, the next design cycle might focus on exploring a variety of substituents with similar electronic or steric properties at that same position. This data-driven approach allows for a more rational and efficient exploration of the chemical space around the "this compound" scaffold. Molecular modeling and computational tools are often employed to rationalize the observed SAR and to predict the potential effects of new modifications before they are synthesized. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve as effective replacements for the original scaffold while maintaining the same biological activity. nih.gov For quinazoline-based inhibitors, this could involve replacing the quinazoline (B50416) core with other heterocyclic systems like furanopyrimidines or quinolines to improve properties such as intellectual property position, selectivity, or physicochemical characteristics. oncotarget.com This strategy can lead to the discovery of novel classes of inhibitors with improved drug-like properties. acs.orgresearchgate.net

Fragment-based drug design (FBDD) is another powerful approach that can be applied to the optimization of lead compounds. researchoutreach.org This method involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. In the context of "this compound," FBDD could be used to identify novel substituents for the quinazolinamine core that can form additional favorable interactions with the target protein.

Crystallographic and NMR Spectroscopic Analysis in Support of SBDD

Structure-based drug design relies heavily on obtaining high-resolution structural information of the target protein in complex with its ligands.

X-ray Crystallography: This technique provides a detailed three-dimensional picture of how a compound like "this compound" binds to its target protein. mdpi.comresearchgate.net This information is invaluable for understanding the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's activity. For example, crystallographic studies of quinoline derivatives have revealed the dihedral angles between the planar ring systems, which is crucial for understanding their conformation upon binding. mdpi.com This structural insight allows for the rational design of new analogues with modifications that are predicted to enhance these interactions.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in SBDD. It can be used to confirm the structure of synthesized compounds and to study the dynamics of the ligand-protein interaction in solution. mdpi.com For instance, ¹H and ¹³C NMR are routinely used to characterize the chemical structure of quinazoline and quinoline derivatives. mdpi.comchemicalbook.com

The integration of SAR, SBDD, iterative design cycles, and advanced analytical techniques like crystallography and NMR spectroscopy provides a robust framework for the optimization of "this compound" and the discovery of novel, potent, and selective drug candidates.

Ligand-Observed NMR Techniques for Binding Site Mapping

Ligand-observed Nuclear Magnetic Resonance (NMR) techniques are powerful tools for confirming the binding of a small molecule to its target protein and for mapping the binding epitope. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly valuable in fragment-based drug discovery and for characterizing weak to moderate affinity interactions.

In a typical STD-NMR experiment involving this compound, the protein target would be selectively saturated with radiofrequency pulses. This saturation would then transfer to the protons of the bound ligand. By comparing the NMR spectrum with and without protein saturation, the protons of the quinazolinamine derivative that are in close proximity to the protein can be identified. The relative intensities of the signals in the STD spectrum provide information about which parts of the molecule are most intimately involved in the binding event. For instance, a strong STD signal from the cyclopropyl protons would indicate that this group is buried within the binding pocket.

Computational Tools and Algorithms for SAR/SBDD of "this compound"

Computational chemistry plays a pivotal role in modern drug design, accelerating the discovery process and reducing costs. For a compound like this compound, various computational tools can be employed to predict its properties and guide the design of new analogs.

Machine Learning Approaches for SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to build predictive models for various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and biological activities. In the context of this compound, a quantitative structure-activity relationship (QSAR) model could be developed using a dataset of related quinazoline derivatives with their corresponding biological activities.

The process would involve:

Data Collection: Assembling a diverse dataset of quinazoline compounds with experimentally determined activities against a specific target.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical and structural properties would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Training: A machine learning algorithm, such as random forest, support vector machines, or deep neural networks, would be trained on this dataset to learn the relationship between the molecular descriptors and the biological activity.

Model Validation: The predictive power of the model would be rigorously assessed using external validation sets.

Prediction: Once validated, the model could be used to predict the activity of novel, untested quinazolinamine derivatives, including new analogs of this compound.

While specific ML models for this exact compound are not published, the general applicability of these methods to the quinazoline scaffold is well-established in the scientific literature.

De Novo Design Algorithms Guided by "this compound" Structural Motifs

De novo design algorithms aim to generate novel molecular structures with desired biological activities from scratch. These algorithms can be guided by the structural motifs of a known active compound like this compound. The process typically involves two main stages:

Structure Generation: The algorithm generates new molecules by either assembling fragments from a pre-defined library or by growing a molecule atom-by-atom within the constraints of a target's binding site. The core 6-bromo-quinazolinamine scaffold could be used as a starting point, with the algorithm exploring different substitutions at various positions.

Scoring and Selection: The generated molecules are then scored based on their predicted binding affinity, synthetic accessibility, and other desirable properties. High-scoring molecules are then prioritized for synthesis and experimental testing.

Advanced Applications in Chemical Biology and Analytical Research

"6-bromo-N-cyclopropyl-2-Quinazolinamine" as a Chemical Probe for Biological Systems

The utility of small molecules to probe and understand biological systems is a cornerstone of chemical biology. "this compound," with its specific structural features, serves as a valuable starting point for the design of chemical probes to investigate protein function, validate drug targets, and dissect cellular pathways.

Use in Target Validation and Pathway Deconvolution Studies

Once developed, chemical probes derived from "this compound" can be powerful tools for target validation and pathway deconvolution. Target validation involves confirming that a specific biomolecule is responsible for the observed biological effect of a compound. Chemical probes can be used to directly identify the binding partners of a drug candidate within a complex biological system, such as a cell lysate or even in living cells.

A study on a cyclopropyl-containing quinazolinamine, identified as compound 22 , highlighted its role as a dual inhibitor of the ATP-binding cassette (ABC) transporters BCRP and P-glycoprotein (P-gp) nih.govresearchgate.netnih.gov. By using such specific inhibitors, researchers can investigate the functional consequences of blocking these transporters, thereby validating them as targets for overcoming multidrug resistance in cancer. The use of these probes can help in understanding how the inhibition of these transporters affects the accumulation and efficacy of anticancer drugs nih.govresearchgate.netnih.gov.

Pathway deconvolution, the process of elucidating the specific signaling pathways affected by a compound, can also be facilitated by these chemical probes. By identifying the direct targets of "this compound" derivatives, researchers can then investigate the downstream signaling events that are modulated. This can involve a combination of techniques, including proteomics, genomics, and cell-based assays, to map the cellular response to the compound. For instance, if a quinazolinamine-based probe is found to bind to a specific kinase, subsequent studies can focus on the phosphorylation status of known substrates of that kinase to understand the pathway modulation.

Methodologies for Detection and Quantification of "this compound" in Research Matrices

Accurate detection and quantification of "this compound" in various research matrices, such as reaction mixtures, cell lysates, and biological fluids, are essential for its development and application as a research tool. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Development

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the separation, identification, and quantification of small molecules in complex mixtures. The development of a robust HPLC-MS method for "this compound" would be crucial for its analysis.

A typical HPLC method for quinazolinamine derivatives involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol) researchgate.net. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of the analyte from other components in the sample. In a study of quinazolinamine derivatives, HPLC was used to determine the purity of the synthesized compounds, with UV detection at 254 nm researchgate.net.

For quantification, a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would provide high sensitivity and selectivity. The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the protonated molecule of "this compound" and its fragments.

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | 5-95% B over 5-10 minutes |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | SIM or MRM of the parent and fragment ions |

This interactive data table provides a general outline for an HPLC-MS method for the analysis of "this compound".

Capillary Electrophoresis and Spectrophotometric Techniques for Research Purposes

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly useful for the analysis of charged molecules. wikipedia.orglibretexts.org It offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents mdpi.com. For a compound like "this compound," which is a basic molecule, capillary zone electrophoresis (CZE) would be a suitable mode of separation. The separation is based on the differential migration of ions in an electric field. The development of a CE method would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. Given the presence of a halogen atom, CE methods developed for the separation of halogenated phenolic and bisphenolic compounds could be adapted nih.gov.

| Parameter | Typical Condition |

| Capillary | Fused silica (e.g., 50 µm i.d., 30-50 cm length) |

| Background Electrolyte | 25-50 mM phosphate or borate buffer |

| pH | 2.5 - 4.0 for cationic analysis |

| Applied Voltage | 15 - 25 kV |

| Detection | UV absorbance (e.g., at 220 or 254 nm) |

This interactive data table outlines typical parameters for a Capillary Electrophoresis method for analyzing "this compound".

Spectrophotometric Techniques: UV-Visible spectrophotometry can be a simple and rapid method for the quantification of "this compound" in pure samples or simple mixtures. Quinoline and quinazoline (B50416) derivatives are known to exhibit strong UV absorbance nih.govbohrium.com. The development of a spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent (e.g., ethanol or methanol). A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. Studies on other quinazoline derivatives have utilized UV-Vis spectroscopy to assess their stability in solution nih.gov.

Solid-Phase Synthesis and Combinatorial Chemistry of "this compound" Derivatives

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for high-throughput screening and structure-activity relationship (SAR) studies. These approaches are highly applicable to the synthesis of derivatives of "this compound."

The solid-phase synthesis of 2-aminoquinazolines typically involves the immobilization of one of the building blocks onto a solid support (resin). A general strategy for the synthesis of 2,6-disubstituted quinazolinones on solid phase has been described, which could be adapted for 2-aminoquinazoline derivatives researchgate.net. One common approach starts with a resin-bound anthranilic acid derivative. The 6-bromo substituent could be introduced at this stage. Subsequent reaction with a cyclizing agent and an amine would lead to the formation of the desired 2-aminoquinazoline scaffold.

A versatile method for the solid-phase synthesis of 2-aminoquinazoline-based derivatives has been developed where polymer-linked amino acids are treated with 2-nitrobenzaldehyde, followed by reduction of the nitro group and cyclization with cyanogen bromide nih.gov. This approach allows for the introduction of diversity at different positions of the quinazoline ring.

Combinatorial chemistry allows for the creation of large libraries of compounds by systematically varying the building blocks used in the synthesis. For the "this compound" scaffold, diversity can be introduced at several positions. For example, by using a variety of substituted anthranilic acids, different substituents can be introduced at the 6-position (in this case, bromine is fixed) and other positions on the benzene ring. Similarly, using a library of different amines in the final step can generate a wide range of N-substituted 2-aminoquinazolines. Microwave-assisted synthesis has also been employed for the rapid, one-pot, three-component domino reaction to generate fused heterocyclic compounds, including quinazolines, which is amenable to combinatorial approaches nih.gov.

The synthesis of 2,N3-disubstituted 4-quinazolinones has been achieved through a modular and divergent approach, highlighting the potential for creating diverse libraries of quinazoline-based compounds rsc.orgdndi.org. Such strategies would be invaluable for exploring the chemical space around "this compound" to identify derivatives with improved properties as chemical probes or therapeutic agents.

Bioimaging Applications of Labeled "this compound" Analogues

A thorough review of scientific literature and patent databases reveals a notable absence of published research on the bioimaging applications of "this compound." While the broader class of quinazoline derivatives has been explored for the development of imaging agents, specific studies focusing on this particular compound are not currently available in the public domain.

Fluorescent and Radiotracers for In Vitro and Ex Vivo Research

There are no specific studies detailing the synthesis or application of fluorescently labeled or radiolabeled analogues of "this compound" for in vitro or ex vivo research. The development of such molecular probes would typically involve the conjugation of a fluorophore or a radionuclide to the parent molecule. These tools are invaluable for visualizing the subcellular localization, target engagement, and pharmacokinetic properties of a compound. However, at present, no such derivatives of "this compound" have been described in the scientific literature.

Mechanistic Insights from Imaging Studies

Consistent with the lack of labeled analogues, there are no published mechanistic studies of "this compound" that utilize imaging techniques. Cellular and molecular imaging can provide critical insights into a compound's mechanism of action, such as its effects on specific signaling pathways, protein-protein interactions, or cellular morphology. The absence of such research for "this compound" indicates a significant gap in the understanding of its biological activity at a cellular level.

Patent Landscape Analysis of "this compound" and Related Quinazolinamine Derivatives

An analysis of the patent landscape indicates that there are no patents specifically claiming the compound "this compound." While numerous patents have been filed for a wide range of quinazolinamine derivatives, reflecting their importance in drug discovery and other applications, this specific molecule does not appear to be the subject of any current or expired patents.

The broader patent landscape for quinazolinamine derivatives is extensive, with claims often focusing on their therapeutic applications, particularly as kinase inhibitors in oncology. These patents typically cover a genus of related structures, but a detailed examination of these documents does not reveal the specific inclusion of "this compound." This suggests that either the compound has not been pursued for commercial development or its synthesis and applications have been disclosed in a manner that does not involve patent protection. Further investigation into non-patent literature and chemical databases would be necessary to fully ascertain its novelty and potential for future intellectual property claims.

Future Directions, Unaddressed Research Questions, and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Chemistry for "6-bromo-N-cyclopropyl-2-Quinazolinamine"

The synthesis of quinazoline (B50416) derivatives is a well-explored area, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a critical goal. magnusconferences.comresearchgate.net For this compound, future synthetic strategies are expected to align with the principles of green chemistry. magnusconferences.comresearchgate.net This involves the use of renewable starting materials, non-toxic solvents, and energy-efficient reaction conditions to minimize the ecological impact of its production. magnusconferences.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Quinazoline Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvents | Often relies on volatile organic compounds (VOCs). | Emphasizes the use of water, deep eutectic solvents, or solvent-free conditions. researchgate.nettandfonline.com |

| Catalysts | May use stoichiometric and hazardous reagents. | Prefers catalytic amounts of reusable and non-toxic catalysts (e.g., metal nanoparticles, biocatalysts). nih.gov |

| Energy | Typically involves prolonged heating under reflux. | Utilizes energy-efficient methods like microwave irradiation or ultrasound. tandfonline.comnih.gov |

| Waste | Generates significant amounts of chemical waste. | Aims for high atom economy and minimal waste production. magnusconferences.comresearchgate.net |

| Efficiency | Often involves multiple, sequential steps. | Focuses on one-pot or tandem reactions to improve efficiency. mdpi.comrsc.org |

Integration of Artificial Intelligence and Big Data in "this compound" Research

Machine learning models, a subset of AI, can be trained on existing data to generate novel molecular structures with desired properties, a process known as de novo drug design. researchgate.net This approach can help to explore a much larger chemical space than is possible with traditional methods. youtube.com Furthermore, big data analysis of '-omics' data (genomics, proteomics, metabolomics) can help to identify patient populations most likely to respond to treatment with this compound, paving the way for personalized medicine. drugdiscoverytrends.commdpi.com

Advancements in Multiscale Computational Modeling for "this compound" Interactions

Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. frontiersin.org Multiscale computational modeling provides a powerful tool to simulate these interactions across different levels of complexity, from quantum mechanical calculations of electronic structure to coarse-grained simulations of large biomolecular systems. unitn.itacs.org

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structure of quinazoline derivatives and their biological activity. nih.govnih.govnih.gov Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into the binding mode of this compound to its target proteins, helping to explain its mechanism of action and guide the design of more potent and selective analogs. frontiersin.orgnih.gov The integration of machine learning with these modeling techniques is a particularly promising area, offering the potential for more accurate and predictive models. acs.org

Table 2: Computational Modeling Techniques in Quinazoline Research

| Modeling Technique | Application in "this compound" Research | Key Insights |

| 3D-QSAR | Predicting the biological activity of novel derivatives based on their 3D structure. frontiersin.orgnih.gov | Identification of key structural features required for activity. |

| Molecular Docking | Simulating the binding pose of the compound within the active site of a target protein. frontiersin.orgnih.gov | Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound-protein complex over time. nih.gov | Assessing the stability of the binding interaction and identifying conformational changes. |

| MM/GBSA & MM/PBSA | Calculating the binding free energy of the compound to its target. nih.gov | Quantifying the strength of the interaction and predicting binding affinity. |

Development of Advanced Biological Tools and Assays for "this compound"

To fully elucidate the biological effects of this compound, the development of sophisticated biological tools and assays is essential. High-throughput screening (HTS) and high-content screening (HCS) platforms enable the rapid evaluation of large numbers of compounds against various cell lines and biological targets. nih.govnih.gov

The creation of fluorescently labeled probes based on the quinazoline scaffold can be a powerful tool for visualizing the compound's distribution within cells and its interaction with specific targets in real-time. nih.gov Furthermore, the development of novel cell-based and in vivo models that more accurately recapitulate human disease will be crucial for translating preclinical findings into clinical success. researchgate.netmdpi.com The use of techniques like CRISPR-Cas9 for gene editing can help to validate the molecular targets of this compound and understand its mechanism of action with greater precision.

Collaborative Research Opportunities and Interdisciplinary Approaches for "this compound"

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. drugtargetreview.com The future success in the development of this compound will likely depend on partnerships between academic research institutions, pharmaceutical companies, and contract research organizations (CROs). These collaborations can bring together expertise in chemistry, biology, pharmacology, computational science, and clinical medicine.

Open-source data sharing platforms and public-private partnerships can also accelerate progress by making research findings and tools more widely available to the scientific community. drugtargetreview.com By fostering an environment of collaboration, researchers can leverage collective knowledge and resources to overcome the challenges associated with bringing a new therapeutic agent to market.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-N-cyclopropyl-2-quinazolinamine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A common synthetic approach involves microwave-assisted condensation. For example, analogous quinazolinone derivatives are synthesized by reacting 2-amino-5-bromo-N-cyclohexyl benzamide with aldehydes (e.g., 3-nitrobenzaldehyde) in dimethyl sulfoxide (DMSO) under microwave irradiation at 100°C for 1 hour. Key parameters include stoichiometric ratios (1.0 mmol substrate to 1.5 mmol aldehyde), solvent volume (10x substrate weight), and purification via thin-layer chromatography (TLC) using ethyl acetate/n-hexane (1:1) . Optimizing yield requires precise temperature control and real-time monitoring of reaction progression using TLC.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl and quinazolinamine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and bromine isotopic patterns. Purity (>98%) is assessed via high-performance liquid chromatography (HPLC), while X-ray crystallography can resolve structural ambiguities. For intermediates, TLC with ethyl acetate/n-hexane (1:1) is used to monitor reaction completeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variability in assay conditions or compound purity. To address this:

- Replicate studies : Control variables such as solvent (e.g., DMSO concentration in cell-based assays) and storage conditions.

- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects models) to account for heterogeneity.

- Quality Control : Mandate batch-specific Certificates of Analysis (CoA) and enforce >98% purity thresholds for biological testing .

- Reference frameworks from longitudinal studies (e.g., structural equation modeling used in social science research) can help identify confounding variables .

Q. What experimental design considerations are necessary to evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Longitudinal Design : Assess stability at multiple timepoints (e.g., 0, 3, 6, 12 months) under controlled temperatures (-20°C, 4°C, 25°C) and humidity levels.

- Analytical Tools : Use HPLC to quantify degradation products and NMR to detect structural changes.

- Statistical Analysis : Apply time-series models to predict degradation kinetics, similar to panel data analysis in multi-wave studies .

Q. How can structural modifications to the quinazolinamine core influence the electronic properties of this compound?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electron density distributions and frontier molecular orbitals to predict reactivity.

- Experimental Validation : Introduce substituents (e.g., nitro or amino groups) at the 3-position of the quinazolinamine core and measure effects via cyclic voltammetry. Comparative studies show electron-withdrawing groups (e.g., -NO₂) reduce electron density at the 2-position, altering binding affinity in kinase inhibition assays .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Optimization : Standardize microwave power (e.g., 300 W) and irradiation time to minimize thermal decomposition.

- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) and post-synthesis HPLC profiling.

- Statistical Process Control (SPC) : Use control charts to monitor yield and purity trends across batches, inspired by longitudinal data tracking in panel studies .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values. If discrepancies persist, use X-ray crystallography to resolve tautomeric or conformational ambiguities.

- Error Analysis : Quantify signal-to-noise ratios in NMR and diffraction limits in X-ray data. Contradictions may arise from crystal packing effects or solvent interactions in NMR .

Q. What role does effort exertion (e.g., extended reaction times) play in optimizing synthetic pathways for this compound?

- Methodological Answer : Drawing parallels from effort-exertion mediation models in social science , prolonged reaction times may initially improve yield (e.g., 24 hours vs. 1 hour) but risk side reactions (e.g., hydrolysis). A balanced approach involves:

- Time-course experiments : Test intervals (1h, 3h, 6h) to identify optimal duration.

- Resource Conservation : Align with Conservation of Resources (COR) theory—allocate time/energy to maximize efficiency without depleting reagents .

Ethical and Reporting Standards

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer :

- Detailed Reporting : Specify exact equipment (e.g., CEM Discover SP microwave reactor), solvent grades, and purification steps.

- Open Data : Share raw spectral files (NMR, HRMS) in supplementary materials.

- Adhere to FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable, inspired by transparency frameworks in interdisciplinary research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.